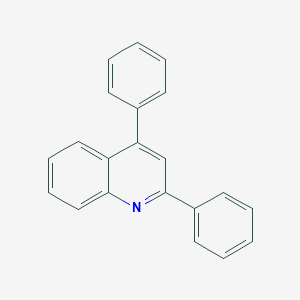

2,4-Diphenylquinoline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1039-51-6 |

|---|---|

分子式 |

C21H15N |

分子量 |

281.3g/mol |

IUPAC 名称 |

2,4-diphenylquinoline |

InChI |

InChI=1S/C21H15N/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-15H |

InChI 键 |

VCOKQFQTBUEGIO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

同义词 |

2,4-diphenylquinoline |

产品来源 |

United States |

Synthetic Methodologies for 2,4 Diphenylquinoline and Its Derivatives

Classic and Modified Cyclization Reactions

Traditional cyclization methods form the bedrock of quinoline (B57606) synthesis. These reactions, often named after their discoverers, typically involve the condensation and subsequent cyclization of aniline-based precursors with carbonyl compounds or their equivalents. While classic methods sometimes require harsh conditions, their modifications have enhanced their versatility and applicability for synthesizing complex structures like 2,4-diphenylquinoline.

Friedländer Condensation Approaches for this compound

The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). For the synthesis of this compound, this typically involves the condensation of a 2-aminobenzophenone (B122507) with an acetophenone (B1666503) derivative. thieme-connect.denih.govresearchgate.net

The reaction can be catalyzed by both acids and bases. Acid-catalyzed versions often employ strong acids like sulfuric acid or diphenyl phosphate (B84403). Current time information in Bangalore, IN. For instance, derivatives such as 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline (B3049768) have been synthesized in high yield (84%) by reacting 2-amino-5-chlorobenzophenone (B30270) with 4-methoxy acetophenone using diphenyl phosphate as a catalyst in m-cresol (B1676322) at 140°C. thieme-connect.deCurrent time information in Bangalore, IN. Similarly, using sulfuric acid in acetic acid at 80°C, 6-chloro-2-[4-(trifluoromethyl)phenyl]-4-phenylquinoline was obtained in 90% yield. Current time information in Bangalore, IN.

More environmentally friendly approaches have been developed to mitigate the harsh conditions of classic Friedländer synthesis. One such method utilizes Niobium(V) chloride (NbCl₅) as a catalyst in glycerol, a biodegradable solvent. This "green" protocol allows for the condensation of 2-aminobenzophenone with various ketones at temperatures between 80–120°C, achieving excellent yields (76–98%) in significantly shorter reaction times (20–90 minutes). Current time information in Bangalore, IN. A domino nitro reduction-Friedländer heterocyclization has also been reported, where a nitroaromatic carbonyl compound is reduced in situ with Fe/AcOH before undergoing condensation. ufms.br

The versatility of the Friedländer condensation allows for the synthesis of various substituted 2,4-diphenylquinolines, which have been investigated as blue light-emitting materials for organic light-emitting diodes (OLEDs). thieme-connect.denih.govresearchgate.netnih.gov

Table 1: Examples of Friedländer Synthesis for this compound Derivatives

| 2-Aminoaryl Ketone Reactant | Methylene Ketone Reactant | Catalyst/Conditions | Product | Yield (%) |

| 2-Amino-5-chlorobenzophenone | 4-Methoxy acetophenone | Diphenyl phosphate, m-cresol, 140°C | 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline | 84 |

| 2-Amino-5-chlorobenzophenone | 4-(Trifluoromethyl)acetophenone | H₂SO₄, Acetic acid, 80°C | 6-Chloro-2-[4-(trifluoromethyl)phenyl]-4-phenylquinoline | 90 |

| 2-Aminobenzophenone | 1,3-Diphenyl-1,3-propanedione | NbCl₅, Glycerol, 120°C, 60 min | This compound | 98 |

| 2-Amino-5-chlorobenzophenone | 1,3-Diphenyl-1,3-propanedione | NbCl₅, Glycerol, 100°C, 90 min | 6-Chloro-2,4-diphenylquinoline | 85 |

| 2-Aminobenzophenone | 4-Aminoacetophenone | N/A, 140°C | 2-(4-Aminophenyl)-4-phenylquinoline | N/A |

Skraup Reaction Modifications

The Skraup reaction is a foundational method for quinoline synthesis, traditionally involving the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orgwikipedia.orgrsc.org This classic procedure produces unsubstituted quinoline. To generate substituted quinolines, modifications are necessary.

For the synthesis of this compound, a direct application of the classic Skraup reaction is not feasible. However, a significant modification, known as the Doebner-von Miller reaction (sometimes called the Skraup-Doebner-von Miller synthesis), allows for the formation of substituted quinolines. wikipedia.orgrsc.orgthieme-connect.com This approach involves reacting an aromatic amine with an α,β-unsaturated aldehyde or ketone.

To achieve the 2,4-diphenyl substitution pattern, an aniline (B41778) derivative is reacted with a 1,3-diaryl-2-propen-1-one, commonly known as a chalcone. Specifically, the reaction of aniline with benzylideneacetophenone (1,3-diphenyl-2-propen-1-one) in the presence of an acid catalyst can lead to the formation of this compound. wikipedia.org The α,β-unsaturated ketone first reacts with the aniline via a Michael addition, and subsequent acid-catalyzed cyclization and oxidation yield the final quinoline product. While the Skraup and Doebner-von Miller reactions can be vigorous and require harsh acidic conditions, they offer a pathway to substituted quinolines from readily available starting materials. thieme-connect.com

Povarov-Type Reactions

The Povarov reaction is a powerful [4+2] cycloaddition for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. In its modern form, it is often a one-pot, three-component reaction between an aniline, an aldehyde (like benzaldehyde), and an alkene or alkyne. researchgate.net When an alkyne, such as phenylacetylene (B144264), is used, the reaction can directly yield the fully aromatic quinoline scaffold.

This method provides a modular route to this compound derivatives. For example, the reaction of aniline, benzaldehyde (B42025), and phenylacetylene can be catalyzed by various Lewis or Brønsted acids. Current time information in Bangalore, IN.nih.gov Calixarene-based catalysts, specifically p-sulfonic acid calix iipseries.orgarene (CX4SO3H), have been shown to efficiently promote this reaction in acetonitrile (B52724) at 80°C, yielding this compound derivatives in 60–70% yield. researchgate.net The supramolecular nature of the catalyst is believed to stabilize the transition states, enhancing efficiency and allowing for catalyst recycling. researchgate.net

Iron(III) chloride (FeCl₃) has also been employed as a catalyst for a Povarov-type synthesis of 2,4-diaryl quinolines from α-aminonitriles (formed in situ from anilines and aldehydes) and terminal alkynes. thieme-connect.com Mechanochemical approaches, using ball milling, have also been described for FeCl₃-catalyzed Povarov reactions starting from phenylacetylenes to yield aromatic quinolines. scispace.com

Other Named Reactions and Their Adaptations

Beyond the more common methods, other named reactions have been adapted for the synthesis of 2,4-disubstituted quinolines. The Combes quinoline synthesis , which involves the acid-catalyzed reaction of anilines with β-diketones, can produce 2,4-disubstituted quinolines. For instance, reacting aniline with 1,3-diphenyl-1,3-propanedione under strong acid conditions (e.g., sulfuric acid) yields this compound.

Another approach is the Doebner reaction , where an aniline, an aldehyde, and pyruvic acid react to form a quinoline-4-carboxylic acid. A multi-step synthesis starting with the Doebner reaction between aniline, benzaldehyde, and pyruvic acid yields 2-phenylquinoline-4-carboxylic acid. This intermediate can then be converted to the corresponding acyl chloride and subsequently reacted with various amines to produce N-substituted 2-phenylquinoline-4-carboxamides, which are derivatives of the core this compound structure.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds.

A3-Coupling Reactions (Aldehyde-Alkyne-Amine) for 2,4-Disubstituted Quinolines

The A3-coupling reaction, involving the combination of an aldehyde, an alkyne, and an amine, is a prominent MCR for synthesizing 2,4-disubstituted quinolines. iipseries.org For the synthesis of this compound, the reaction typically uses benzaldehyde, phenylacetylene, and aniline. The process involves the initial formation of a propargylamine (B41283) intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by oxidation to yield the aromatic quinoline. iipseries.org

A variety of metal catalysts have been developed to promote this transformation.

Gold Catalysis : Triazole-gold (TAAu) complexes have been successfully used as single catalysts for the entire A3-coupling and cyclization sequence. wikipedia.orgrsc.org This approach is advantageous as it avoids the need for bi-catalyst systems and demonstrates good functional group tolerance, providing 2,4-disubstituted quinolines in good yields. wikipedia.orgrsc.org

Iron Catalysis : Iron(III) chloride (FeCl₃) is an inexpensive and low-toxicity catalyst for this reaction. Refluxing the three components in toluene (B28343) with 10 mol% FeCl₃ gives moderate to good yields of 2,4-disubstituted quinolines. iipseries.org A solvent-free, microwave-assisted protocol using just 1 mol% FeCl₃ has also been developed, affording this compound in an excellent 91% yield. wikipedia.org

Copper Catalysis : The first transition-metal-catalyzed A3-coupling for quinoline synthesis was reported using copper(I) chloride (CuCl). iipseries.org While early examples suffered from low yields due to side-product formation, subsequent research has optimized copper-catalyzed systems. iipseries.org

Iodine Catalysis : Molecular iodine has been used as a catalyst, particularly under microwave irradiation conditions. researchgate.net Heating an aniline, benzaldehyde, and phenylacetylene with iodine in glacial acetic acid at 160°C for 30 minutes under microwave irradiation produces this compound derivatives in 40-65% yields, offering a rapid method for library synthesis. Current time information in Bangalore, IN.researchgate.net

Table 2: Selected Multicomponent Syntheses of this compound Derivatives

Catalytic Systems in A³-Coupling

A diverse array of catalytic systems has been developed to facilitate the A³-coupling reaction for the synthesis of 2,4-disubstituted quinolines, including this compound. These systems often leverage the catalytic properties of various metals and solid supports to achieve high yields and selectivity.

Copper: Copper salts are frequently employed catalysts in A³-coupling reactions. thieme-connect.com For instance, copper(I) and copper(II) triflate have been shown to effectively catalyze the three-component reaction to produce quinoline derivatives. rsc.orgacs.org The reaction mechanism typically involves the copper-catalyzed activation of the terminal alkyne. mdpi.com Dual catalytic systems, such as those combining gold and copper, have also been utilized to synthesize 4-hydroxyalkyl-quinoline derivatives from anilines, aldehydes, and aliphatic alkynes. rsc.org

Iron: Iron catalysts, particularly iron(III) chloride (FeCl₃), offer an inexpensive and environmentally benign option for quinoline synthesis. scispace.comrsc.org A highly efficient, solvent-free method for producing this compound in 91% yield involves using just 1 mol% of FeCl₃ under microwave irradiation. scispace.com This method's attractiveness lies in its low catalyst loading, short reaction times, and the absence of required ligands or additives. scispace.com Iron-based metal-organic frameworks (MOFs) like Fe(BTC) have also been used as heterogeneous catalysts in Povarov-type reactions to yield 2,4-diarylquinolines. researchgate.net

Iodine: Molecular iodine has been identified as an effective catalyst, promoting the cycloaddition-aromatization process smoothly. researchgate.netresearchgate.net In one approach, functionalized 2,4-diphenylquinolines were prepared via an A³-coupling reaction using molecular iodine in glacial acetic acid under microwave conditions, affording yields in the range of 40-65%. researchgate.netresearchgate.net Iodine is believed to act as a mild Lewis acid in these transformations. researchgate.net

Montmorillonite K-10: This natural clay serves as a green, reusable, and inexpensive solid acid catalyst. thieme-connect.comtandfonline.com It has been successfully used in the microwave-assisted, three-component synthesis of substituted quinolines from anilines, aldehydes, and phenylacetylenes, with yields reaching up to 96%. tandfonline.com The Montmorillonite K-10 system is considered highly eco-friendly due to minimal side product formation and the reusability of the catalyst. thieme-connect.comresearchgate.netclockss.org

Polyoxometalates (POMs): Heteropoly acids and their salts, such as potassium dodecatungstocobaltate trihydrate (K₅CoW₁₂O₄₀·3H₂O), have been used to catalyze the one-pot, three-component synthesis of 2,4-substituted quinolines with high yields. rsc.org Other POMs, including AlPW₁₂O₄₀ and AlPMo₁₂O₄₀, have also been shown to promote this reaction. chemrevlett.com

Rare Earth Metals: Catalysts based on rare earth metals, such as ytterbium pentafluorobenzoate (Yb(Pfb)₃), have been developed for quinoline synthesis, although the catalyst preparation can be complex. scispace.com The use of various rare earth metal catalysts in the A³-coupling reaction for 2,4-disubstituted quinolines has been an area of active research. researchgate.netcivilica.com

Table 1: Comparison of Catalytic Systems for A³-Coupling Synthesis of 2,4-Disubstituted Quinolines This is an interactive table. You can sort and filter the data.

| Catalyst System | Key Features | Representative Yield | Reference(s) |

|---|---|---|---|

| Iron (FeCl₃) | Inexpensive, low loading (1 mol%), solvent-free, microwave-assisted. | 91% for this compound | scispace.com |

| Iodine (I₂) | Mild Lewis acid, used with acetic acid, microwave-assisted. | 40-65% | researchgate.netresearchgate.net |

| Montmorillonite K-10 | Heterogeneous, reusable, eco-friendly, microwave-assisted. | 72-96% | tandfonline.com |

| Polyoxometalates | High yields, selective for aromatic aldehydes. | High | rsc.org |

| Copper (Cu(I)/Cu(II)) | Widely used, effective for alkyne activation. | Varies | thieme-connect.comrsc.org |

| Rare Earth Metals | Effective but can be complex to prepare. | Varies | scispace.comresearchgate.net |

Solvent-Free and Green Chemistry Considerations in A³-Coupling

Adherence to the principles of green chemistry is a significant driver in the development of modern synthetic methods. For the A³-coupling synthesis of this compound, several approaches emphasize sustainability.

Solvent-free reaction conditions represent a key green strategy. The use of 1 mol% iron(III) chloride under microwave irradiation provides an excellent example, yielding this compound efficiently without any solvent. scispace.com This method is lauded for its low catalyst loading, use of an inexpensive catalyst, and short reaction times. scispace.com Similarly, a sustainable protocol using copper iodide (CuI) has been developed for A³-coupling reactions under solvent-free conditions, which can be performed in open air. rsc.org The use of triflic acid (TfOH) as a catalyst under solvent- and metal-free conditions has also been reported for quinoline synthesis. tandfonline.com

The use of heterogeneous, reusable catalysts like Montmorillonite K-10 clay aligns with green chemistry principles by simplifying product purification and reducing waste. thieme-connect.comtandfonline.com This solid acid catalyst has been employed in microwave-assisted reactions to produce quinolines in excellent yields within minutes. tandfonline.com Furthermore, deep eutectic solvents (DESs), which are biodegradable and non-toxic, have been explored as green reaction media in conjunction with novel nanocatalysts for A³-coupling reactions. nih.gov

Reactions Involving Enamides and Imines

The formation of an imine intermediate is a cornerstone of many quinoline syntheses, including the A³-coupling pathway. thieme-connect.com In a typical A³-coupling reaction to form this compound, the initial step is the condensation of an aniline with an aldehyde (e.g., benzaldehyde) to generate an imine or a related Schiff base. thieme-connect.comresearchgate.net This in situ-generated imine is then activated by the catalyst and reacts with the terminal alkyne (e.g., phenylacetylene) in a subsequent step. thieme-connect.com Some methodologies, such as the Povarov reaction, proceed through a [4+2] annulation involving an in situ generated iminium species. researchgate.net The reactivity of enamines, which can be formed from secondary amines and ketones, is also harnessed in various heterocyclic syntheses. researchgate.net More complex strategies may involve the use of pre-formed enamides or vinylogous imines, which undergo cyclization under specific conditions, such as in the presence of superacids, to construct the quinoline scaffold. mdpi.com

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer elegant and efficient pathways to complex molecules like this compound from simple starting materials in a single pot. These sequences involve multiple bond-forming events occurring consecutively without the isolation of intermediates.

Ring-Contraction and Decarbonylation Pathways

Specific cascade reactions can involve significant molecular rearrangements, such as ring contraction and the extrusion of small molecules. One such pathway is the reaction between 2-arylisatogens and vinylarenes, which proceeds through a strained tricyclic intermediate. acs.org This intermediate subsequently undergoes decarbonylation—the loss of a carbon monoxide (CO) molecule—as part of the aromatization process to form the stable 2,4-diarylquinoline product. acs.org

Bi(OTf)₃-Catalyzed Cascade Cycloaddition-Decarbonylation-N-Deoxygenative Aromatization

A novel and highly specific synthesis of 2,4-diarylquinolines employs bismuth(III) triflate (Bi(OTf)₃) as a catalyst. acs.orgnih.gov This reaction involves a cascade sequence initiated by the reaction between a 2-arylisatogen and a styrene (B11656). acs.org The proposed mechanism begins with the coordination of the Bi(III) catalyst to the nitrone oxygen of the isatogen. acs.orgnih.gov This activation induces a formal [4+2]-cycloaddition with the styrene to form a strained tricyclic intermediate. acs.org This intermediate is unstable and rapidly undergoes decarbonylation (loss of CO) followed by N-deoxygenative aromatization to furnish the final 2,4-diarylquinoline product. acs.orgnih.gov This protocol is effective for a range of substrates, providing yields of up to 89%. acs.org

Table 2: Bi(OTf)₃-Catalyzed Cascade Reaction Details This is an interactive table. You can sort and filter the data.

| Starting Material 1 | Starting Material 2 | Catalyst | Key Transformation Steps | Product | Max. Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 2-Arylisatogen | Styrene (Vinylarene) | Bi(OTf)₃ | [4+2]-Cycloaddition, Decarbonylation, N-Deoxygenative Aromatization | 2,4-Diarylquinoline | 89% | acs.orgnih.gov |

Sequential Addition and I₂-Mediated Desulfurative Cyclization

An efficient one-pot tandem process for quinoline synthesis has been developed that starts from o-aminothiophenol and a 1,3-ynone. nih.govrsc.orgnih.gov The synthesis of this compound via this method involves the reaction of o-aminothiophenol with 1,3-diphenylprop-2-yn-1-one. nih.govsemanticscholar.org The reaction sequence is proposed to occur in three steps:

A Lewis acid-catalyzed Michael addition of the amine to the ynone.

An intramolecular cyclization-condensation to form a seven-membered 1,5-benzothiazepine (B1259763) intermediate.

An iodine (I₂)-mediated desulfurative cyclization, where the sulfur atom is extruded and the seven-membered ring contracts to form the aromatic six-membered quinoline ring. nih.govrsc.org

This one-pot procedure is conducted under mild conditions and provides an excellent yield of this compound (92%). nih.govsemanticscholar.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives has been a focal point for the application of green chemistry principles, which prioritize waste prevention, atom economy, and the use of safer solvents and catalysts. researchgate.netjetir.org Methodologies are increasingly being developed to be more environmentally friendly, operationally simple, and efficient in terms of atom and step economy. researchgate.net These modern approaches, including the use of greener solvents like ethanol (B145695) and water, and innovative energy sources like microwave irradiation, represent a paradigm shift from conventional methods that often require harsh conditions and toxic solvents. researchgate.net

EcoScale Evaluation of Synthetic Pathways

The EcoScale is a valuable tool for assessing the greenness of a synthetic protocol by evaluating factors such as yield, cost, safety, reaction conditions, and purification methods. thieme-connect.com An EcoScale score is calculated by subtracting penalty points from a base of 100; a score greater than 75 is considered excellent, over 50 is acceptable, and below 50 is inadequate. thieme-connect.com

A comparative study of various catalyst systems for the A³-coupling synthesis of this compound highlighted the effectiveness of this evaluation method. thieme-connect.com The system using Montmorillonite K-10 as a catalyst emerged as the most eco-friendly option, achieving an excellent EcoScale score of 74. This high score was attributed to its low cost, mild reaction conditions, minimal side-product formation, and high product yield. thieme-connect.com

In contrast, other systems received lower scores due to specific drawbacks. The iron(III) chloride (FeCl₃) catalyzed system scored 68, penalized for its use of the toxic solvent 1,2-dichloroethane (B1671644) (DCE). A system using Ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(Pfb)₃] was penalized for the high cost of the catalyst, resulting in a score of 46. The copper(I) chloride (CuCl) catalyzed pathway ranked lowest with a score of 36, deemed inadequate due to the large volume of side products that led to low yields. thieme-connect.com All evaluated systems received penalties for the use of aniline and the necessity of column chromatography for purification. thieme-connect.com

Table 1: EcoScale Evaluation of Catalytic Systems for this compound Synthesis

| Catalyst System | EcoScale Score | Ranking | Rationale for Score |

|---|---|---|---|

| Montmorillonite K-10 | 74 | Excellent | Eco-friendly, inexpensive catalyst, high yield, minimal side products. thieme-connect.com |

| Iron(III) chloride (FeCl₃) | 68 | Acceptable | Penalized for use of toxic solvent (DCE). thieme-connect.com |

| Ytterbium(III) trifluoromethanesulfonate [Yb(Pfb)₃] | 46 | Inadequate | Penalized for extremely expensive catalyst. thieme-connect.com |

| Copper(I) chloride (CuCl) | 36 | Inadequate | Penalized for low yield due to significant side product formation. thieme-connect.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry technique that accelerates reaction rates, often reducing synthesis times from hours to minutes. This method has been successfully applied to the synthesis of this compound and its derivatives through multicomponent reactions.

One highly efficient protocol involves the reaction of an aldehyde, amine, and alkyne using just 1 mol% of iron(III) chloride (FeCl₃) as a catalyst. Under solvent-free conditions and microwave irradiation, this method produced this compound in an excellent 91% yield. scispace.com

Another approach utilizes molecular iodine as an inexpensive and water-tolerant catalyst in glacial acetic acid. researchgate.net Under microwave irradiation at 160°C for 30 minutes, this A³ coupling reaction between anilines, benzaldehydes, and phenylacetylene yields various this compound derivatives in the range of 40-65%. researchgate.net This method is particularly suitable for the rapid generation of a library of compounds.

Table 2: Microwave-Assisted Synthesis of this compound Derivatives

| Catalyst | Solvent / Conditions | Reaction Time | Yield (%) |

|---|---|---|---|

| FeCl₃ (1 mol%) | Solvent-free | Not specified | 91% |

| Molecular Iodine (I₂) | Glacial Acetic Acid | 30 minutes | 40-65% |

Metal-Free Catalysis and Reaction Conditions

To further enhance the environmental credentials of quinoline synthesis, significant research has been directed towards developing metal-free catalytic systems. These approaches avoid the cost, toxicity, and environmental impact associated with transition metals.

A notable metal-free method employs 1,3-bis(carboxymethyl)-imidazolium chloride, a functionalized imidazolium (B1220033) salt, as a heterogeneous catalyst. Under solvent-free conditions at 100°C for 16 hours, this catalyst facilitates the coupling of 2-aminobenzophenone and acetophenone to produce this compound in a 60% yield.

The Povarov reaction, a [4+2] cycloaddition, provides another metal-free route. Using the organocatalyst p-sulfonic acid calix researchgate.netarene (1 mol%) in acetonitrile at 80°C, the reaction of aniline, benzaldehyde, and phenylacetylene yields this compound derivatives in 60-70% over 12 hours. A key advantage of this catalyst is its recyclability for up to five cycles without significant loss of activity.

Other metal-free approaches include the use of molecular iodine in dimethyl sulfoxide (B87167) (DMSO) or the reaction of 2-(1-phenylvinyl)aniline (B99152) with α-oxobenzeneacetic acid at room temperature, which gives a 75% yield over 12 hours. researchgate.net Furthermore, Brønsted acid-catalyzed cyclizations under solvent-free conditions have also been developed for quinoline synthesis. acs.org

Table 3: Metal-Free Synthetic Methods for this compound

| Catalyst / Reagent | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1,3-bis(carboxymethyl)-imidazolium chloride | 2-Aminobenzophenone, Acetophenone | 100°C, 16h, solvent-free | 60% |

| p-Sulfonic acid calix researchgate.netarene | Aniline, Benzaldehyde, Phenylacetylene | 80°C, 12h, Acetonitrile | 60-70% |

| α-Oxobenzeneacetic acid | 2-(1-Phenylvinyl)aniline | Room Temp, 12h, aerobic | 75% |

| Molecular Iodine (I₂) | Arylamines, Benzaldehydes, Phenylacetylene | Not specified | Good yields researchgate.net |

Reaction Mechanisms and Pathways

Detailed Mechanistic Elucidation of A3-Coupling Reactions

The A³ (Aldehyde-Amine-Alkyne) coupling reaction is a powerful, atom-economical method for synthesizing 2,4-disubstituted quinolines, including 2,4-diphenylquinoline. The generally accepted mechanism for this transformation is a multi-step cascade process, often facilitated by a metal catalyst. thieme-connect.com

The reaction commences with the condensation of an aniline (B41778) with a benzaldehyde (B42025) to form an imine intermediate. This is a classical Schiff base formation. Concurrently, the terminal alkyne (e.g., phenylacetylene) coordinates with the metal catalyst. In copper-catalyzed systems, this leads to the formation of a copper-acetylide intermediate through C-H activation of the alkyne. researchgate.netmdpi.com This activated alkyne species is highly nucleophilic.

The key C-C bond-forming step involves the nucleophilic attack of the metal-acetylide on the electrophilic carbon of the imine. This addition reaction generates a propargylamine (B41283) intermediate. thieme-connect.com Following the formation of the propargylamine, an intramolecular cyclization occurs. The electron-rich ortho-position of the aniline ring attacks the alkyne moiety. This electrocyclization step forms a dihydroquinoline ring system. thieme-connect.com

The final step is the oxidative aromatization of the dihydroquinoline intermediate to yield the stable this compound product. This oxidation is often accomplished using molecular oxygen from the air as the terminal oxidant, making the process environmentally benign. thieme-connect.com Various catalysts have been employed for this reaction, including systems based on copper, mdpi.com iron, thieme-connect.com gold, ccspublishing.org.cn and zinc, chemrevlett.com each influencing the reaction kinetics and conditions, but generally following this fundamental pathway.

Table 1: Key Intermediates in the A³-Coupling Pathway for this compound Synthesis

| Intermediate | Structure | Role in Mechanism |

|---|---|---|

| Imine | Ar-N=CH-Ar' | Electrophilic substrate formed from aniline and benzaldehyde. |

| Metal-Acetylide | M-C≡C-Ph | Nucleophilic alkyne species activated by the metal catalyst. |

| Propargylamine | Ar-NH-CH(Ar')-C≡C-Ph | Product of the addition of the acetylide to the imine. |

Mechanistic Studies of Oxidative Aromatization Processes

The final step in many syntheses of this compound, including the A³ coupling and Friedländer annulation, is an oxidative aromatization of a dihydroquinoline precursor. thieme-connect.com The mechanism of this process can vary significantly depending on the oxidant and catalyst used.

In many metal-catalyzed syntheses, the metal catalyst itself can facilitate the oxidation. For instance, palladium catalysts can undergo a dehydro-aromatization process. mdpi.com In other cases, an external oxidant is required. Systems like K₂S₂O₈, silver salts (e.g., AgOAc), or simply atmospheric oxygen are commonly used. mdpi.com The mechanism often involves the removal of two hydrogen atoms from the dihydroquinoline ring. This can proceed through a stepwise process involving single-electron transfer (SET) events or a concerted dehydrogenation.

Metal-free oxidative aromatization has also been extensively studied. A combination of silica (B1680970) sulfuric acid and sodium nitrite (B80452) has been used to oxidize tetrahydroquinoline derivatives. The proposed mechanism involves the in-situ generation of a nitrosonium ion (NO⁺) which acts as the active oxidizing agent. researchgate.net Another effective metal-free system employs dimethyl sulfoxide (B87167) (DMSO) in combination with iodine (I₂). In this mechanism, DMSO serves as the terminal oxidant, regenerating I₂ from the HI formed during the aromatization of the substrate. gaylordchemical.com In the context of creating axially chiral quinolines, oxidative aromatization can proceed via a hydride transfer mechanism from the dihydroquinoline to an electrophilic hydride acceptor. encyclopedia.pubmdpi.com

DFT Calculations and Computational Mechanistic Studies

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the complex reaction mechanisms associated with this compound. These computational studies provide insights into transition state energies, intermediate stabilities, and reaction pathways that are often difficult to probe experimentally.

DFT calculations were instrumental in understanding the tandem ring-contraction and decarbonylation of 2,4-diphenyl-3H-1-benzazepine, which yields this compound. researchgate.net The calculations helped to map the potential energy surface and support the proposed mechanism involving a dibromomethyl cation intermediate. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) has been used to study the electronic structure and photophysical properties of this compound derivatives. A combined spectroscopic and TD-DFT analysis was performed on amino- and nitro-substituted 2,4-diphenylquinolines to understand their complex absorption spectra under different pH conditions. researchgate.net This study identified suitable DFT functionals (like offset-corrected M06HF) that could accurately reproduce the experimental absorption spectra of neutral and protonated species, providing a deeper understanding of the substituent effects on the electronic transitions. researchgate.netimdea.org Such computational approaches are vital for the rational design of new quinoline-based dyes and sensors. rsc.org

Table 2: Application of DFT in Studying this compound

| Study Type | Focus | Key Findings | Reference |

|---|---|---|---|

| Mechanistic Elucidation | Ring-contraction of a benzazepine precursor | Supported the proposed pathway via a dibromomethyl cation intermediate by mapping the potential energy surface. | researchgate.net |

Ring-Contraction Mechanisms and Intermediate Analysis

An unusual and efficient pathway to this compound involves the ring-contraction of a seven-membered ring precursor, 2,4-diphenyl-3H-1-benzazepine. researchgate.net This reaction occurs when the benzazepine is treated with N-bromosuccinimide (NBS), leading to the quinoline (B57606) in high yield. researchgate.net

The mechanism of this transformation was elucidated through a combination of isotopic labeling experiments (using ¹³C and deuterium) and DFT calculations. researchgate.net Experimental evidence strongly supports a pathway that proceeds through a reactive dibromomethyl cation intermediate formed on the seven-membered ring. This intermediate is key to the ring-contraction process. In the presence of methanol (B129727) as a solvent, this departing carbon atom is ultimately converted to methyl formate. researchgate.net In the absence of methanol, water can facilitate the reaction, and the carbon atom is lost as carbon monoxide in a tandem ring-contraction/decarbonylation process. researchgate.net The stability and reactivity of the intermediates were further analyzed using computational methods, confirming the proposed mechanistic route. researchgate.netidexlab.com

Another related, though distinct, ring-contraction mechanism for forming quinolines involves the I₂-mediated desulfurative cyclization of 1,5-benzothiazepine (B1259763) intermediates, which are formed from o-aminothiophenol and 1,3-ynones. rsc.org This highlights ring-contraction as a versatile, albeit less common, strategy for quinoline synthesis.

Metal-Catalyzed vs. Metal-Free Mechanistic Comparisons

The synthesis of this compound can be achieved through both metal-catalyzed and metal-free routes, with distinct mechanistic differences.

Metal-Catalyzed Mechanisms: In metal-catalyzed A³-coupling reactions, the metal (e.g., Cu, Fe, Au, Zn) plays a crucial role as a Lewis acid. thieme-connect.comchemrevlett.com Its primary function is the activation of the terminal alkyne by forming a metal-acetylide intermediate. researchgate.netmdpi.com This activation enhances the nucleophilicity of the alkyne, facilitating its addition to the imine. The metal can also play a role in the final oxidative aromatization step. For example, FeCl₃ is a strong Lewis acid that effectively catalyzes the reaction, leading to high yields. thieme-connect.com Mechanochemical methods using FeCl₃ under solvent-free conditions have also been developed, highlighting an environmentally friendly approach. acs.org

Metal-Free Mechanisms: Metal-free syntheses of this compound rely on different modes of activation. One notable strategy involves reacting 2-(1-phenylvinyl)aniline (B99152) with α-oxobenzeneacetic acid under aerobic conditions. The mechanism proceeds through imine formation followed by an oxidative cyclization, completely avoiding the need for metal catalysts. Another approach uses molecular iodine in glacial acetic acid under microwave irradiation to promote the cycloaddition-aromatization process. researchgate.netrsc.org In this case, iodine likely acts as a Lewis acid to promote imine formation and as an oxidant in the final aromatization step. Asymmetric metal-free hydrogenation of this compound to its tetrahydroquinoline derivative has also been achieved using chiral borane (B79455) catalysts derived from chiral dienes, operating via a Frustrated Lewis Pair (FLP) mechanism. acs.org

The primary difference lies in the activation strategy: metal catalysts directly engage with the substrates (particularly the alkyne), whereas metal-free systems use organic promoters, acids, or reagents like iodine to facilitate the key bond-forming and aromatization steps.

Derivatization and Functionalization of 2,4 Diphenylquinoline

Regioselective Substitution Strategies at 2, 4, and other positions

The ability to selectively introduce functional groups at specific positions on the 2,4-diphenylquinoline ring is crucial for synthetic chemistry. The inherent reactivity of the quinoline (B57606) nucleus, combined with modern catalytic methods, allows for controlled functionalization.

Positions 2 and 4 are typically established during the initial synthesis of the quinoline ring. One-pot methods, such as the reaction of o-aminothiophenol with 1,3-ynones, utilize a Lewis acid catalyst and an iodine-mediated desulfurative cyclization to construct the this compound core. rsc.org Another approach involves a copper-promoted intermolecular cyclization of benzylic azides and internal alkynes, which also yields 2,4-disubstituted quinolines with high regioselectivity. rsc.org

Functionalization at other positions often relies on post-synthesis modifications. The C3 position is a common site for electrophilic substitution. For instance, halogenation using N-halosuccinimides can introduce bromine or chlorine at the C3 position. The introduction of a phenylselanyl group at C3 has also been demonstrated. redalyc.orgresearchgate.net

Substitution at the C8 position of the quinoline ring can be achieved through directed C-H activation. Using a quinoline N-oxide as a starting material, a ruthenium(II) catalyst can facilitate the regioselective arylation at the C8 position with arylboronic acids. nih.govacs.org This method provides a direct route to 8-aryl-2,4-diphenylquinoline derivatives. nih.gov

The nitrogen atom (N1) and the oxygen of a 4-quinolone tautomer also represent sites for functionalization. The alkylation of 2-phenyl-4-quinolones can lead to either N-alkylation or O-alkylation, with the outcome depending on the reaction conditions and the presence of other substituents on the quinoline ring. nih.gov

Introduction of Diverse Functional Groups

Halogenated this compound derivatives are valuable intermediates for further cross-coupling reactions. Halogens can be introduced at various positions, most commonly at the C3 or C6 positions. The synthesis of 3-haloquinolines can be achieved from 3-amino-2-halo-2-alkenimines. For example, 3-chloro-2,4-diphenylquinoline and 3-bromo-6-methyl-2,4-diphenylquinoline have been synthesized and characterized. The presence of a halogen, such as in 6-chloro-2,4-diphenylquinoline, provides a reactive handle for subsequent modifications. redalyc.org

| Derivative Name | Position of Halogen | Reference |

|---|---|---|

| 3-Chloro-2,4-diphenylquinoline | C3 | |

| 3-Bromo-6-methyl-2,4-diphenylquinoline | C3 | |

| 3-Iodo-2,4-diphenylquinoline | C3 | |

| 6-Chloro-2,4-diphenyl-3-(phenylselanyl)quinoline | C6 | redalyc.orgresearchgate.netscielo.brresearchgate.net |

Alkyl and alkoxy groups are commonly introduced to modify the lipophilicity and electronic properties of the this compound core. These groups can be incorporated either during the primary synthesis of the quinoline ring or through subsequent functionalization. For instance, derivatives such as 6-methyl-2,4-diphenylquinoline (B11839688) can be prepared through cyclization reactions involving appropriately substituted anilines.

Post-synthetic modification is also a common strategy. The Ru(II)-catalyzed C-H activation of quinoline N-oxides allows for the introduction of phenyl groups at the C8 position, and this methodology has been extended to create derivatives bearing methyl and methoxy (B1213986) groups on the quinoline core or the phenyl substituents. nih.govacs.org

| Derivative Name | Substituent and Position | Reference |

|---|---|---|

| 3-Methyl-2,4-diphenylquinoline (B12089900) | Methyl at C3 | researchgate.net |

| 6-Methyl-2,4-diphenylquinoline | Methyl at C6 | |

| 4-Methyl-8-phenylquinoline | Methyl at C4 (on a phenyl-substituted quinoline) | nih.govacs.org |

| 6-Methoxy-8-phenylquinoline | Methoxy at C6 (on a phenyl-substituted quinoline) | nih.gov |

| 4-Azido-2-(4-methoxyphenyl)-3-phenylquinoline | Methoxy at C4 of the C2-phenyl group | mdpi.com |

The incorporation of heteroaryl units, such as triazoles, onto the this compound framework can lead to compounds with novel properties. A multi-step synthesis starting from 2-phenylquinoline-4-carboxylic acid has been developed to produce quinoline-triazole conjugates. tandfonline.com This process involves the conversion of the carboxylic acid to a carbohydrazide, which is then cyclized with substituted aldehydes and ammonium (B1175870) acetate (B1210297) to form the 1,2,4-triazole (B32235) ring attached at the C4 position of the quinoline. tandfonline.com Another method involves the conversion of 2-phenylquinoline-4-carboxylic acid into its reactive carbonyl chloride, which can then be reacted with heteroaromatic amines, like 2-aminopyridine, to form an amide linkage, thereby introducing a pyridyl moiety. austinpublishinggroup.com

Organoselenium compounds are of significant interest, and the introduction of selenium into the this compound structure has been successfully achieved. redalyc.org The synthesis of 2,4-diphenyl-3-(phenylselanyl)quinoline is a key example. redalyc.orgresearchgate.netscielo.brresearchgate.net This derivatization is typically accomplished through electrophilic cyclization reactions. Further modifications on this scaffold have been reported, such as the synthesis of 6-chloro-2,4-diphenyl-3-(phenylselanyl)quinoline and 6-nitro-2,4-diphenyl-3-(phenylselanyl)quinoline, demonstrating that the selenated core can tolerate additional functionalization. redalyc.orgscielo.brresearchgate.net

| Derivative Name | Position of Selenium Moiety | Reference |

|---|---|---|

| 2,4-Diphenyl-3-(phenylselanyl)quinoline | C3 | redalyc.orgresearchgate.netscielo.brresearchgate.net |

| 6-Chloro-2,4-diphenyl-3-(phenylselanyl)quinoline | C3 | redalyc.orgresearchgate.netscielo.brresearchgate.net |

| 6-Nitro-2,4-diphenyl-3-(phenylselanyl)quinoline | C3 | redalyc.orgscielo.brresearchgate.net |

Amide functionalization is a versatile method for extending the structure of this compound. This is commonly achieved by first installing a carboxylic acid group, typically at the C4 position, which can then be activated and coupled with various amines. The synthesis of 2-phenylquinoline-4-carboxylic acid can be accomplished via a one-pot reaction of aniline (B41778), benzaldehyde (B42025), and pyruvic acid. austinpublishinggroup.com This acid is then converted to the more reactive 2-phenylquinolin-4-carbonyl chloride using an agent like phosphorus pentachloride. austinpublishinggroup.com The subsequent reaction of this acid chloride with a range of substituted aromatic amines yields a library of 2-phenylquinolin-4-aryl substituted carboxamides. austinpublishinggroup.com

| Derivative Name | Amine Used for Coupling | Reference |

|---|---|---|

| N-2-Diphenylquinolin-4-carboxamide | Aniline | austinpublishinggroup.com |

| N-p-Tolylquinolin-4-carboxamide | p-Toluidine | austinpublishinggroup.com |

| 2-Phenyl-N-(pyridin-2-yl)quinolin-4-carboxamide | 2-Aminopyridine | austinpublishinggroup.com |

Incorporation of Chalcogen Atoms (e.g., Selenium)

Design Principles for Tunable Properties through Derivatization

The this compound scaffold serves as a versatile platform whose properties can be precisely engineered through strategic derivatization. The introduction of specific functional groups onto the quinoline core or its pendant phenyl rings allows for the systematic tuning of its electronic, photophysical, and biological characteristics. Key design principles revolve around the modification of substituent electronics (electron-donating vs. electron-withdrawing groups), steric hindrance, and the specific position of these functionalizations.

Tuning of Photophysical and Electronic Properties

The optical behavior of this compound derivatives is highly sensitive to chemical modifications, making them prime candidates for applications in organic light-emitting diodes (OLEDs) and sensors. The core design principle involves altering the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which directly impacts the absorption and emission spectra.

Influence of Substituent Position: The placement of a functional group on the phenyl rings—whether at the ortho, meta, or para position—has a profound effect on the molecule's photoluminescence. Research on methoxy (-OCH3) substituted this compound has shown that the substitution position significantly alters the optical properties. troindia.in Specifically, placing the methoxy group at the meta position on the phenyl ring leads to a hypsochromic (blue) shift in the emission spectrum compared to its ortho and para counterparts. troindia.in This shift is attributed to the lowering of the HOMO energy level in the meta-substituted derivative. troindia.in

| Substituent Position on Phenyl Ring | Photoluminescence (PL) Emission Peak (in CHCl3) | Observed Shift Compared to Ortho/Para |

|---|---|---|

| ortho-Methoxy | 490 nm | Reference |

| meta-Methoxy | 460 nm | Blue Shift (Hypsochromic) |

| para-Methoxy | 485 nm | Slight Blue Shift |

Influence of Electronic Nature: The electronic character of the substituent is a fundamental tool for tuning.

Electron-Donating Groups: Groups like methoxy (-OCH3) and amino (-NH2) can enhance fluorescence. Methoxy-substituted derivatives are noted for their potential as blue-emitting materials. researchgate.netresearchgate.net

Electron-Withdrawing Groups: The introduction of groups like nitro (-NO2) can strongly modify the UV-Vis absorption spectra. researchgate.net In related metal complexes, attaching electron-withdrawing groups to the ligand system allows for the fine-tuning of emission wavelengths across the visible spectrum, from yellow to deep-red. cardiff.ac.uk

pH-Sensitivity: The basic nitrogen atom in the quinoline ring provides a handle for creating pH-responsive materials. Protonation of the quinoline nitrogen can result in a distinct color change in the emitted light, often shifting from blue to green as the pH decreases. researchgate.net This principle is central to the design of fluorescent sensors.

Tuning of Biological Activity

Derivatization is a cornerstone of medicinal chemistry, used to enhance the therapeutic potential and target specificity of lead compounds like this compound.

Structure-Activity Relationship (SAR): The biological efficacy of quinoline derivatives can be significantly altered by the nature and position of substituents. A key principle in SAR studies is that minor structural changes can lead to major differences in activity. For instance, in a study on quinoline-imidazole hybrids with antimalarial properties, the presence of an electron-donating methoxy group at the C-2 position enhanced its activity. nih.gov Conversely, replacing it with an electron-withdrawing chloro group at the same position resulted in a loss of activity. nih.gov

Enhancement through Steric and Functional Modifications: The size and type of functional groups can improve bioactivity.

Bulky Groups: Research has indicated that the presence of two bulky aryl groups at the C-2 and C-4 positions of the quinoline core can enhance antibacterial, antifungal, and anticancer activities. austinpublishinggroup.com

Targeted Functionalization: For applications like cancer therapy, derivatives can be designed to inhibit specific proteins. Functionalized 2,4-diphenylquinolines have been developed as potential inhibitors of the KDM4B protein, which is linked to prostate cancer. rsc.org The design of these derivatives focuses on creating specific hydrophobic and hydrogen-bonding interactions within the protein's active site, demonstrating a highly rational approach to drug design. rsc.org

| Derivative | Key Structural Feature | Reported Biological Finding | Reference |

|---|---|---|---|

| N-2-Diphenyl quinolin-4-carboxamide | Amide linkage at C-4 position | Found to possess maximum anticancer activity in a synthesized series. austinpublishinggroup.com | austinpublishinggroup.com |

| N-p-Tolylquinolin-4-carboxamide | Amide linkage and a tolyl group at C-4 | Also found to possess maximum anticancer activity in the same series. austinpublishinggroup.com | austinpublishinggroup.com |

| Functionalized 2,4-diphenylquinolines (e.g., 14a, 14e, 14f, 14h) | Varied substitutions on phenyl rings | Exhibited high binding affinity to KDM4B protein in silico. rsc.org | rsc.org |

Advanced Spectroscopic and Structural Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in 2,4-diphenylquinoline by detecting the vibrational frequencies of its bonds. The spectrum exhibits characteristic absorption bands for the aromatic system. Key peaks include C=N stretching vibrations, which are characteristic of the quinoline (B57606) ring, typically observed around 1600 cm⁻¹. Aromatic C-H stretching bands are also present. The specific patterns in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and serve as a confirmation of its identity.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is characterized by strong absorption bands resulting from π-π* electronic transitions within its extensive conjugated system, which includes the quinoline core and the two phenyl rings. iitk.ac.inresearchgate.net Studies have reported distinct absorption peaks for this compound. iitk.ac.inresearchgate.net For example, absorption maxima have been noted around 330-333 nm, which are attributed to the π-π* transitions of the main conjugated backbone. iitk.ac.inijrbat.in Another absorption is often seen at a lower wavelength, around 270 nm, corresponding to transitions in the phenyl side chains. iitk.ac.inresearchgate.net The position of these absorption maxima is sensitive to the solvent and the presence of substituents, which can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iitk.ac.in

UV-Vis Absorption Data for this compound Derivatives

| Compound | λmax (nm) | Transition | Reference |

|---|---|---|---|

| Methoxy-substituted this compound | 330 | π-π* (main chain) | iitk.ac.inresearchgate.net |

| Methoxy-substituted this compound | 270 | π-π* (side chain) | iitk.ac.inresearchgate.net |

| Ethoxy-substituted this compound | 375 | π-π* | ijrbat.in |

| Hydroxy-substituted this compound | 376 | n-π* / π-π* | researchgate.net |

Solvent Effects on Absorption Spectra

The absorption characteristics of this compound and its analogs are notably influenced by the solvent environment. researchgate.nettutorchase.com This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by solvent molecules of varying polarity. tutorchase.com The choice of solvent can lead to shifts in the position (wavelength) and intensity of absorption bands. tutorchase.comsu.edu.ly

Generally, an increase in solvent polarity can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the nature of the electronic transition and the change in dipole moment upon excitation. tutorchase.comshivajicollege.ac.in For instance, in the case of 2,4-quinolinediol, the effects of solvent polarity and hydrogen bonding on its absorption spectra have been interpreted using linear solvation energy relationships. In derivatives of this compound, such as those with methoxy (B1213986) substituents, the absorption spectra have been studied in solvents like chloroform (B151607) and acetic acid. iitk.ac.in In chloroform, a methoxy-substituted derivative of this compound (OMe-DPQ) exhibits two primary absorption peaks at approximately 270 nm and 330 nm. iitk.ac.in These bands are attributed to π-π* transitions within the conjugated system. iitk.ac.in The specific interactions between the solute and solvent molecules, such as dipole-dipole interactions and hydrogen bonding, play a crucial role in determining the extent of these spectral shifts. tutorchase.comshivajicollege.ac.in

A detailed investigation into amino- and nitro-substituted 2,4-diphenylquinolines highlighted the significant impact of the solvent on their complex near-UV/Vis absorption spectra, which vary strongly under neutral and acidic conditions. researchgate.net Theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT) combined with a polarizable continuum model (PCM) for the solvent, are often employed to understand and predict these solvent-induced spectral changes. researchgate.net

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a powerful tool for investigating the emissive properties of this compound and its derivatives, which are often highly fluorescent. iitk.ac.inscispace.comijrbat.in This technique provides insights into the electronic transitions that occur after the molecule absorbs light, leading to the emission of photons.

This compound and its derivatives are recognized for their potential as blue-emitting organic phosphors. scispace.com Their emission properties can be finely tuned by introducing various substituent groups onto the quinoline core or the phenyl rings. ijrbat.introindia.in This tunability is a key feature for their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

For example, the introduction of a methoxy (-OCH3) group at different positions (ortho, meta, or para) on the phenyl ring of this compound significantly alters its photophysical properties, including the emission color. troindia.in Similarly, substituting with an ethoxy group has been shown to result in a blue-emitting phosphor. ijrbat.in The emission color can be shifted by modifying the electronic nature of the substituents. Electron-donating groups generally lead to a red shift in the emission, while electron-withdrawing groups can cause a blue shift. ijrbat.introindia.in

The photoluminescence of these compounds is also sensitive to the surrounding environment. For instance, a methoxy-substituted this compound exhibits bright blue emission at 434 nm in the solid state, while in chloroform and acetic acid solutions, the emission is observed at 431 nm and 461 nm, respectively. iitk.ac.in This demonstrates the influence of the solvent on the emission characteristics.

The excitation and emission maxima are critical parameters determined from photoluminescence spectroscopy. For the parent this compound, when complexed with iridium, it exhibits a luminescence peak at 418 nm upon excitation at 383 nm. internationaljournalssrg.org

Derivatives of this compound show varied excitation and emission maxima depending on the substituents and the medium. A methoxy-substituted derivative (OMe-DPQ) in powder form has an excitation peak at 385 nm and an intense blue emission at 434 nm. iitk.ac.in Another derivative, 2-(4-Ethoxyphenyl)-4-diphenylquinoline (OEt-DPQ), demonstrates blue emission at 391 nm in powder form when excited at 368 nm. ijrbat.in

The position of the substituent can also lead to significant shifts. For instance, methoxy-substituted derivatives at the ortho, meta, and para positions exhibit emission peaks at 460 nm, 485 nm, and 490 nm, respectively, in a chloroform solution. troindia.in A derivative with a cyano group (CN-DPQ) shows a deep blue emission at 442 nm in the solid state when excited at 385 nm. researchgate.net

Table 1: Excitation and Emission Maxima of this compound and its Derivatives

| Compound | Medium | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

|---|---|---|---|---|

| Ir(DPQ)2(acac) | THF | 383 | 418 | internationaljournalssrg.org |

| OMe-DPQ | Powder | 385 | 434 | iitk.ac.in |

| OEt-DPQ | Powder | 368 | 391 | ijrbat.in |

| o-OMe-DPQ | Chloroform | - | 460 | troindia.in |

| m-OMe-DPQ | Chloroform | - | 485 | troindia.in |

| p-OMe-DPQ | Chloroform | - | 490 | troindia.in |

| Cl-CN-DPQ | Powder | 373 | 434 | researchgate.net |

| CN-DPQ | Powder | 385 | 442 | researchgate.net |

This table is not exhaustive and represents a selection of reported values.

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of the excited state and the efficiency of the emission process. The fluorescence lifetimes of this compound derivatives can be measured using techniques like time-correlated single-photon counting (TCSPC). doi.org

For a methoxy-substituted this compound, the luminescence decay profile has been analyzed to determine its lifetime, which supports the photoluminescence analysis. researchgate.net The lifetime can be influenced by factors such as thermal treatment, which can enhance the fluorescence intensity and affect the lifetime profile.

The introduction of various substituents onto the this compound framework has a profound impact on its photophysical properties. ijrbat.introindia.in The electronic nature and position of these substituents can be used to systematically tune the absorption and emission characteristics. troindia.inacs.org

Electron-donating groups, such as methoxy (-OCH3) and ethoxy (-OC2H5), can increase the electron density of the quinoline ring system, leading to a red shift in both absorption and emission spectra. ijrbat.introindia.in For example, the substitution of an ethoxy group at the 4-position of the 2-phenyl ring in this compound results in a red-shifted absorption maximum compared to the unsubstituted compound. ijrbat.in

Conversely, electron-withdrawing groups can have the opposite effect. The position of the substituent is also critical. A study on methoxy-substituted this compound showed that the position of the -OCH3 group (ortho, meta, or para) on the phenyl ring leads to significant changes in the emission wavelength. troindia.in The steric hindrance caused by bulky substituents can also influence the planarity of the molecule, thereby affecting the extent of π-conjugation and, consequently, the photophysical properties. troindia.in

Derivatives with chloro and cyano groups have also been synthesized and their photophysical properties investigated. researchgate.net A 6-chloro-2-(4-cyanophenyl) substituted diphenylquinoline was found to be a blue luminescent material. researchgate.net The Hammett parameters of the substituents, which quantify their electron-donating or -withdrawing ability, can be correlated with the observed changes in the photophysical properties, providing a systematic way to design molecules with desired optical characteristics. acs.org

Fluorescence Lifetimes

X-ray Diffraction for Crystalline Phase Identification

X-ray diffraction (XRD) is an indispensable technique for determining the crystalline structure of solid materials. For this compound and its derivatives, XRD analysis provides crucial information about the packing of molecules in the solid state, which can significantly influence their bulk properties, including their optical and electronic characteristics. internationaljournalssrg.orgresearchgate.net

The XRD patterns of synthesized this compound derivatives confirm their crystalline nature. researchgate.netscirp.org For instance, the XRD pattern of a methoxy-substituted this compound showed sharp diffraction peaks, indicative of a well-ordered crystalline structure. researchgate.net Thermal treatment can improve the phase purity of these materials, as observed through changes in their XRD patterns. researchgate.net

Single-crystal X-ray diffraction provides the most detailed structural information, including bond lengths, bond angles, and the dihedral angles between the phenyl rings and the quinoline plane. researchgate.netiucr.org In 6-methyl-2,4-diphenylquinoline (B11839688), the dihedral angles between the phenyl rings and the quinoline ring system were found to be 43.3° and 21.4°. iucr.org This information is vital for understanding structure-property relationships, as the relative orientation of the aromatic rings affects the degree of π-conjugation and, consequently, the electronic and photophysical properties of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Verification and Mechanistic Insights

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of this compound and its derivatives. It provides essential information for verifying the molecular weight and offers insights into the fragmentation patterns of the molecule. researchgate.net

The molecular formula of this compound is C₂₁H₁₅N, corresponding to a calculated molecular weight of approximately 281.36 g/mol . nih.gov The exact mass is 281.120449 Da. nih.gov In mass spectrometric analysis, the compound's identity is confirmed by the observation of the molecular ion peak (M⁺). For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 281. One study involving the synthesis of this compound via a FeCl₃-catalyzed A³-coupling reaction reported a molecular ion peak at an m/z of 280, which likely corresponds to the [M-H]⁺ ion. scispace.com

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of this compound. nih.gov In this technique, the compound is first separated on a gas chromatography column before being introduced into the mass spectrometer. Upon entering the spectrometer, the molecules are typically ionized by electron impact (EI), which bombards the sample with high-energy electrons. This process not only forms the positively charged molecular ion but also induces fragmentation by breaking chemical bonds.

The resulting fragmentation pattern is a unique "fingerprint" for the molecule, providing valuable structural information. For aromatic compounds like this compound, the stable aromatic rings influence the fragmentation process. The fragmentation of the quinoline core and the attached phenyl groups leads to a series of characteristic fragment ions. While detailed public fragmentation data for the parent this compound is limited, analysis of its derivatives is common in research. For instance, the structures of newly synthesized quinoline derivatives containing selenium were confirmed using mass spectrometry, among other techniques. researchgate.net

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₅N | nih.gov |

| Average Molecular Weight | 281.36 g/mol | |

| Exact Mass | 281.120449 Da | nih.gov |

| Key Spectral Peak | Molecular Ion [M]⁺ at m/z 281 | |

| Reported Ion Peak | [M-H]⁺ at m/z 280 | scispace.com |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

Thermal Analysis (TGA, SDTA) for Thermal Stability Assessment

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Simultaneous Differential Thermal Analysis (SDTA), are essential for evaluating the thermal stability of this compound and its derivatives. scirp.orgresearchgate.net This assessment is crucial for applications in materials science, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs), where materials must withstand elevated temperatures during operation. scirp.org

Derivatives of this compound are generally recognized for their good thermal stability. scirp.org TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of decomposition temperatures. SDTA, which is often performed concurrently, measures the temperature difference between a sample and a reference material, revealing information about thermal events like melting points and phase transitions. scirp.org

Research has shown that various substitutions on the this compound core can significantly influence its thermal properties.

Methoxy-substituted this compound : Studies have demonstrated that thermal treatment can alter the phase purity and, consequently, the thermal stability and optical properties of these derivatives. researchgate.net

6-Chloro-2(4-methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ) : This derivative shows an onset decomposition temperature of approximately 270°C. scirp.org

6-chloro-2(4-methylphenyl)-4-phenyl quinoline (Cl-M-DPQ) : This compound exhibits a decomposition temperature of 212°C. scirp.org

10,10'-(this compound-6,8-diyl) bis(10H-phenothiazine) (PT2QP1) : This complex conjugate shows excellent thermal properties, with a primary decomposition temperature (corresponding to 8% weight loss) observed at 377°C. doi.org

Iridium(III) complexes of this compound : These complexes, designed for use in phosphorescent OLEDs, exhibit outstanding thermal stability, with 5% weight loss temperatures (Td5%) recorded in the range of 361–380 °C. case.edu

The high thermal stability of these compounds prevents morphological changes and degradation of the material layers in electronic devices, which can improve the operational lifetime and stability of the device. scirp.org

Table 2: Thermal Stability Data for this compound Derivatives

| Compound | Decomposition Temperature (°C) | Technique | Source |

| 6-Chloro-2(4-methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ) | ~270 (onset) | TGA | scirp.org |

| 6-chloro-2(4-methylphenyl)-4-phenyl quinoline (Cl-M-DPQ) | 212 | TGA | scirp.org |

| 10,10'-(this compound-6,8-diyl) bis(10H-phenothiazine) | 377 (8% weight loss) | TGA/DSC | doi.org |

| Iridium(III) Complex of this compound | 361–380 (5% weight loss) | TGA | case.edu |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties. For 2,4-diphenylquinoline and its derivatives, DFT has been employed to understand their electronic characteristics, which are crucial for applications in materials science and medicinal chemistry. nih.govresearchgate.net

DFT calculations are instrumental in elucidating the electronic structure of this compound derivatives. researchgate.net Techniques like Molecular Electrostatic Potential (MEP) mapping are used to visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. researchgate.net Studies on various substituted 2,4-diphenylquinolines reveal how different functional groups alter the electronic properties. For instance, the introduction of substituents can modify the electron density on the quinoline (B57606) core and the phenyl rings, which in turn influences the molecule's interaction with its environment. Quantum chemistry calculations show that in donor-acceptor conjugates involving a this compound acceptor, the highest occupied molecular orbitals (HOMOs) are primarily located on the donor parts, while the lowest unoccupied molecular orbitals (LUMOs) are distributed over the acceptor unit. acs.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters that determine a molecule's ability to donate or accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. researchgate.net

DFT calculations have been used extensively to determine these energy levels for this compound and its derivatives. For example, in a study of an iridium(III) complex containing this compound (DPQ) as a main ligand, the HOMO energy level was estimated to be 5.5 eV, with a calculated HOMO-LUMO energy gap of 2.3 eV. case.edu The LUMO energy level was subsequently calculated to be 3.2 eV. case.edu Another study on a phenothiazine-diphenylquinoline conjugate (PT2QP1) reported a HOMO energy of -5.65 eV and a LUMO energy of -2.64 eV, resulting in an energy gap of 3.01 eV. doi.org

Different DFT functionals, such as B3LYP, M06-2X, and CAM-B3LYP, have been tested to accurately predict these properties and their correlation with experimental UV-Vis spectra. nih.govresearchgate.netbohrium.com The choice of functional can be crucial, especially for systems with charge-transfer characteristics or varying protonation states. researchgate.net For instance, offset-corrected M06HF was identified as a suitable method for reproducing the absorption spectra of amino- and nitro-substituted 2,4-diphenylquinolines under different pH conditions. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| (DPQ)2Ir(pic-N-O) | -5.5 | -3.2 | 2.3 | case.edu |

| PT2QP1 | -5.65 | -2.64 | 3.01 | doi.org |

Electronic Properties and Charge Distribution Mapping

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to identify potential therapeutic agents. researchgate.net

Molecular docking simulations have been a key tool in investigating this compound derivatives as potential inhibitors of specific protein targets, such as the KDM4B protein. rsc.org KDM4B is an epigenetic regulator implicated in the progression of cancers like prostate cancer. rsc.orgresearchgate.net

In silico studies on a series of functionalized 2,4-diphenylquinolines against the KDM4B protein were performed using software like Autodock 4.2. researchgate.netrsc.org These simulations revealed that several derivatives exhibited high binding affinity for the protein. researchgate.netrsc.org The analysis of the ligand-protein complexes identified key interaction zones. For the most promising compounds, these interactions typically included three hydrophobic interaction zones and two hydrogen-bridge type interactions, which are considered crucial for the inhibition of KDM4B proteins. researchgate.netrsc.org For example, specific derivatives were found to have a strong binding affinity, which was compared against known KDM4B inhibitors like IOX1 and ML-324. researchgate.net

| Compound Class | Target Protein | Key Interaction Types | Software Used | Reference |

|---|---|---|---|---|

| Functionalized 2,4-diphenylquinolines | KDM4B | Hydrophobic interactions, Hydrogen bonds | Autodock 4.2 | researchgate.netrsc.org |

Molecular Dynamics Simulations for Complex Stability and Interactions

To build upon the static view provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein complexes. researchgate.net

The results from molecular docking of this compound derivatives with the KDM4B protein were further corroborated using 30-nanosecond MD simulations. rsc.org These simulations demonstrated that the complexes formed by the quinoline compounds were stable. rsc.org Key metrics such as the Root Mean Square Deviation (RMSD) and radius of gyration were analyzed to assess stability. researchgate.net The findings indicated that the this compound derivatives exhibited higher stability within the KDM4B binding site compared to a reference drug, ML-324, further supporting their potential as inhibitors. researchgate.netrsc.org

Structure-Property Relationship Predictions through Computational Modeling

Computational modeling is a powerful approach for establishing structure-property relationships, which are essential for the rational design of new molecules with desired characteristics. By systematically modifying the structure of this compound and calculating the resulting changes in properties, researchers can predict which modifications will lead to improved performance.

For example, computational studies have shown how the introduction of different substituents onto the this compound scaffold influences its electronic and photophysical properties. researchgate.net The addition of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO energy gap, which in turn affects the molecule's absorption and emission spectra. researchgate.net This is particularly relevant for applications in organic light-emitting diodes (OLEDs). Similarly, in the context of medicinal chemistry, modeling can predict how structural changes will affect a molecule's binding affinity to a target protein like KDM4B, guiding the synthesis of more potent inhibitors. rsc.org

Theoretical Understanding of Spectroscopic Phenomena

Theoretical and computational chemistry studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for interpreting and predicting the spectroscopic properties of complex organic molecules like this compound. These methods provide profound insights into the electronic structure and transitions that govern the molecule's interaction with electromagnetic radiation, offering a detailed understanding that complements experimental findings.

Computational models are extensively used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of this compound and its derivatives. nih.gov These simulations help to assign the observed absorption bands to specific electronic transitions. For instance, the characteristic absorption peaks of the this compound core are attributed to π-π* transitions within the conjugated quinoline system. Theoretical calculations allow for the precise determination of the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the nature of the transitions between them.

A significant area of research has been the benchmarking of different DFT functionals to find the most accurate methods for predicting the spectroscopic behavior of this class of compounds. nih.govresearchgate.net A combined spectroscopic and TD-DFT study on amino- and nitro-substituted 2,4-diphenylquinolines identified the offset-corrected M06HF functional as a particularly robust method. nih.govresearchgate.net This functional proved effective in reproducing the complex absorption spectra under both neutral and acidic conditions and could accurately predict the energetic ordering of the low-lying n-π* and π-π* transitions. nih.govresearchgate.net The correct prediction of this ordering is crucial as it determines the emissive or non-emissive nature of the compounds. nih.gov Other functionals, such as CAM-B3LYP and B3LYP, have also been employed to calculate the electronic absorption and emission spectra of quinoline derivatives, with the results being compared to experimental data obtained in various solvents. bohrium.com

Furthermore, theoretical calculations have been instrumental in understanding the phenomenon of acidochromism—the change in color and spectroscopic properties with varying pH. nih.gov Computational studies can model the protonated species of this compound and predict the resulting shifts in the absorption spectra, which often manifest as a red shift upon protonation of the quinoline's imine nitrogen. scirp.org

Quantum chemistry calculations also provide a deep understanding of the photoluminescence and fluorescence properties. acs.org For example, in a study of a phenothiazine-diphenylquinoline conjugate, spectroscopic studies combined with quantum chemistry calculations revealed that the molecule exhibits white light emission through simultaneous blue and orange thermally activated delayed fluorescence (TADF). acs.org Such detailed insights are vital for the rational design of new materials for applications in organic light-emitting diodes (OLEDs). nih.gov

Beyond electronic spectroscopy, theoretical studies shed light on the structural nuances that affect other spectroscopic measurements. The orientation of the two phenyl substituents relative to the quinoline plane has a significant impact on the ¹H and ¹³C NMR spectra. researchgate.net Computational modeling can explain the observed chemical shifts by considering the anisotropic effects and steric hindrance caused by different rotational conformations of the phenyl groups. researchgate.net

The table below summarizes representative findings from TD-DFT calculations on substituted this compound derivatives, showcasing the correlation between theoretical predictions and experimental observations.

| Compound/Derivative | Method/Functional | Solvent (Implicit) | Calculated λmax (nm) | Experimental λmax (nm) | Transition Type |

|---|---|---|---|---|---|

| Cl-MO-DPQ | Not Specified | THF | Data Not Available | 264 - 370 | π-π |

| Cl-M-DPQ | Not Specified | THF | Data Not Available | 264 - 338 | π-π |